3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidinone core, an allyl group, a methylfuran moiety, and a pyrrolidinyl-ethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[2,3-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidinone ring system.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl halides in the presence of a base.
Attachment of the Methylfuran Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the methylfuran group to the core structure.
Addition of the Pyrrolidinyl-Ethylthio Substituent: This can be achieved through a nucleophilic substitution reaction, where the pyrrolidinyl-ethylthio group is introduced using appropriate thiol and pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and furan moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium on carbon (for coupling reactions), acid or base catalysts for cyclization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides or aldehydes, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: Compounds with similar core structures but different substituents.
Furan-Containing Compounds: Molecules that include furan rings with various functional groups.
Thioether-Linked Compounds: Compounds featuring thioether linkages with different substituents.
Uniqueness
The uniqueness of 3-allyl-5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of structural features. The presence of the thieno[2,3-d]pyrimidinone core, along with the allyl, methylfuran, and pyrrolidinyl-ethylthio groups, provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-8-23-19(25)17-14(15-7-6-13(2)26-15)11-27-18(17)21-20(23)28-12-16(24)22-9-4-5-10-22/h3,6-7,11H,1,4-5,8-10,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUAPTBLKKVOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCC4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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